

Vistusertib morpholine-ring oxidation metabolites

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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Identified Metabolites and Recovery Data

Metabolite Type / Pathway	Specific Metabolites Identified	Quantitative Data / Relative Abundance
Overall Recovery (Human)	Total radioactivity recovered	>90% of administered dose [1]
Primary Route of Elimination (Human)	Metabolites in faeces	~80% of dose [1]
Secondary Route of Elimination (Human)	Metabolites in urine	~12% of dose [1]
Circulating Species (Human)	Unchanged Vistusertib	~78% of circulating radioactivity [1]
Circulating Metabolites (Human)	Morpholine-ring oxidation products; N-methylamide	Each <10% of total exposure (AUC _{0-∞}) [1]
Phase I Metabolism (Rat)	Products of demethylation, hydroxylation, oxidation, morpholine ring opening [2]	-

Metabolite Type / Pathway	Specific Metabolites Identified	Quantitative Data / Relative Abundance
Phase II Metabolism (Rat)	Glucuronide conjugates [2]	-

Experimental Protocols for Metabolite Identification

The methodologies from key studies provide a framework for investigating **vistusertib**'s metabolism.

Human Absorption, Metabolism, and Excretion (AME) Study [1]

This clinical trial provided the definitive profile of **vistusertib**'s metabolism in humans.

- **Study Design:** An open-label, single-dose study in patients with advanced solid malignancies.
- **Dosing:** A single oral solution dose of **14C-labelled vistusertib** was administered.
- **Sample Collection:** Blood, urine, and faeces samples were collected over an 8-day in-patient period.
- **Analytical Method:** The use of radiolabelled drug allowed for precise tracking of the drug's fate. The concentrations of total radioactivity and the parent drug were determined. Metabolites were profiled and identified in plasma, urine, and faeces, likely using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection.

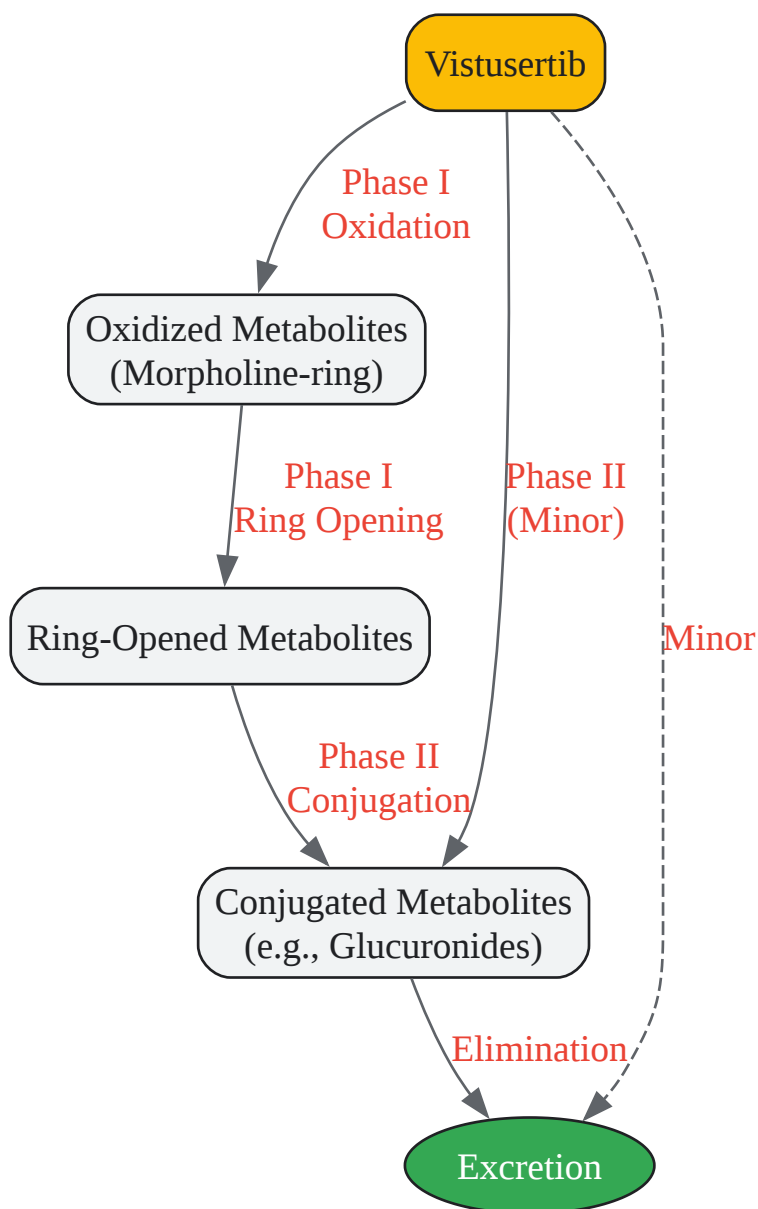
In Vivo Rat Metabolism Study [2]

This preclinical study used modern analytical techniques to identify specific metabolites.

- **Study Design:** Single oral administration of **vistusertib** to Sprague-Dawley rats.
- **Sample Collection:** Plasma, urine, and faeces were collected.
- **Analytical Method:** **Ultra-performance liquid chromatography-ion trap mass spectrometry (UHPLC-IT-MS)** was used for metabolite identification. The structural elucidation of metabolites was based on their accurate mass and fragmentation patterns (MS/MS spectra).
- **Semi-Quantification:** **UPLC-MS/MS** was used to evaluate the formation and excretion trends of the identified metabolites over time.

Visualizing the Metabolic Pathway of Vistusertib

Based on the identified metabolites, the primary metabolic pathway can be visualized as follows. The process begins with Phase I reactions, notably morpholine ring oxidation, which can lead to ring opening. This is followed by Phase II conjugation reactions.



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References

1. Phase I study of orally administered 14 Carbon-isotope labelled-vistusertib (AZD2014), a dual TORC1/2 kinase inhibitor, to assess the absorption, metabolism, excretion, and pharmacokinetics in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Metabolite identification of AZD8055 in Sprague-Dawley ... [pubmed.ncbi.nlm.nih.gov]

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